molecular formula C18H21N3O3S B10865747 5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione

5-(furan-2-yl)-2-{[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B10865747
M. Wt: 359.4 g/mol
InChI Key: YRKAJLZNGWAKIJ-UHFFFAOYSA-N
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Description

5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a combination of furan, imidazole, and cyclohexanedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The furan and imidazole rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Functional groups on the furan and imidazole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazole ring may produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, 5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan and imidazole rings can form hydrogen bonds and π-π interactions with these targets, while the cyclohexanedione moiety can participate in covalent bonding. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE
  • **5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE

Uniqueness

The uniqueness of 5-(2-FURYL)-2-{[(2-{[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]SULFANYL}ETHYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE lies in its combination of furan, imidazole, and cyclohexanedione moieties. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyliminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H21N3O3S/c1-12-15(21-11-20-12)10-25-6-4-19-9-14-16(22)7-13(8-17(14)23)18-3-2-5-24-18/h2-3,5,9,11,13,22H,4,6-8,10H2,1H3,(H,20,21)

InChI Key

YRKAJLZNGWAKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN=CC2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

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